![molecular formula C11H8N2O2 B1581657 2-(4-Nitrophenyl)pyridine CAS No. 4282-47-7](/img/structure/B1581657.png)
2-(4-Nitrophenyl)pyridine
Overview
Description
2-(4-Nitrophenyl)pyridine is a chemical compound with the linear formula C11H8N2O2 . It has a molecular weight of 200.199 . It is a pale yellow crystalline solid .
Molecular Structure Analysis
The molecular structure of 2-(4-Nitrophenyl)pyridine consists of a pyridine ring attached to a nitrophenyl group . The InChI key for this compound is FNLTWLXKZQWUJZ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
2-(4-Nitrophenyl)pyridine is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions .Scientific Research Applications
Chemical Synthesis
2-(4-Nitrophenyl)pyridine is a chemical compound that can be used in various chemical synthesis processes . Its unique structure makes it a valuable component in the creation of more complex molecules.
Pharmaceutical Research
This compound has been found to exhibit numerous activities, including acting as RORγt inverse agonists, PHD-1, JAK1, and JAK2 inhibitors . These properties make it a potential candidate for drug development and pharmaceutical research.
Treatment of Cardiovascular Disorders
2-(4-Nitrophenyl)pyridine has been utilized in the treatment of cardiovascular disorders . Its specific properties could potentially contribute to the development of new treatments for these conditions.
Treatment of Type 2 Diabetes
This compound has also been used in the treatment of type 2 diabetes . It could potentially be used to develop new drugs or therapies for managing this condition.
Treatment of Hyperproliferative Disorders
2-(4-Nitrophenyl)pyridine has been used in the treatment of hyperproliferative disorders . This suggests that it could have potential applications in the field of oncology.
Material Science
Given its unique properties, 2-(4-Nitrophenyl)pyridine could potentially be used in material science research . It could contribute to the development of new materials with specific properties.
Safety and Hazards
The compound is classified as harmful if swallowed (H302) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .
Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , which could suggest a similar behavior for 2-(4-Nitrophenyl)pyridine.
Mode of Action
It is known that nitrophenyl compounds can undergo reduction reactions . This could potentially lead to changes in the target molecules, affecting their function.
Biochemical Pathways
Similar compounds have been found to affect a variety of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities .
Result of Action
Similar compounds have been found to exhibit a variety of biological activities, suggesting that 2-(4-nitrophenyl)pyridine may have similar effects .
Action Environment
It is known that environmental conditions can significantly impact the effectiveness of similar compounds .
properties
IUPAC Name |
2-(4-nitrophenyl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O2/c14-13(15)10-6-4-9(5-7-10)11-3-1-2-8-12-11/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNLTWLXKZQWUJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00332676 | |
Record name | 2-(4-Nitrophenyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00332676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
4282-47-7 | |
Record name | 2-(4-Nitrophenyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00332676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-Nitrophenyl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.